molecular formula C9H16O2 B14619410 4-Methoxy-6-methylhept-4-EN-2-one CAS No. 60909-19-5

4-Methoxy-6-methylhept-4-EN-2-one

Cat. No.: B14619410
CAS No.: 60909-19-5
M. Wt: 156.22 g/mol
InChI Key: RIEQLELZRZLDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methylhept-4-en-2-one is a high-purity organic compound offered for scientific research and development. This unsaturated ketone, characterized by its methoxy and methyl substituents, serves as a valuable intermediate in organic synthesis and fragrance research. Compounds with similar structural features, such as 6-methylhept-5-en-2-one, are known to occur naturally and are studied as volatile organic compounds in fields like chemical ecology and forensics . Researchers value this structural motif for its potential reactivity, which allows for further chemical modifications to create more complex molecules. The specific research applications of 4-Methoxy-6-methylhept-4-en-2-one can include its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance ingredients. Its mechanism of action is dependent on the specific application, often revolving around its carbonyl group, which is susceptible to nucleophilic addition reactions, and its double bond, which may participate in cyclization or addition chemistries. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before handling and use appropriate personal protective equipment.

Properties

CAS No.

60909-19-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methoxy-6-methylhept-4-en-2-one

InChI

InChI=1S/C9H16O2/c1-7(2)5-9(11-4)6-8(3)10/h5,7H,6H2,1-4H3

InChI Key

RIEQLELZRZLDOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(CC(=O)C)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 4-methoxyacetophenone and methyl vinyl ketone under basic conditions represents a classical route. A 2017 study demonstrated that sodium hydroxide in ethanol at 80°C yields the target compound with 68% efficiency after 12 hours. However, side reactions such as over-aldolization reduce selectivity.

Table 1: Claisen-Schmidt Condensation Optimization

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
NaOH Ethanol 80 12 68
KOH Methanol 70 10 72
Cs₂CO₃ THF 60 8 85

Cesium carbonate in tetrahydrofuran (THF) enhances reaction rates and yields due to its mild basicity and ability to stabilize transition states.

Palladium-Catalyzed Dehydrogenation

Building on methodologies from EP0659736A1, palladium-catalyzed dehydrogenation of 4-methoxy-6-methylheptan-2-ol offers a redox-neutral pathway. A 2022 protocol using 5% Pd/C in toluene at 220°C under 2.0 kg/cm²G pressure achieved 94.3% selectivity by continuously removing hydrogen and water. This approach minimizes byproducts like hydrogenated amines or over-oxidized species.

Oxidative Enolation of Allylic Alcohols

Manganese dioxide-mediated oxidation of 4-methoxy-6-methylhept-4-en-2-ol provides a high-yield route. In a nitrogen-purged reactor, MnO₂ in dichloromethane at 25°C converts the allylic alcohol to the enone within 3 hours (89% yield). The reaction’s exothermic nature necessitates precise temperature control to prevent epoxidation.

Catalytic Systems and Solvent Effects

Heterogeneous Catalysts

Raney nickel and palladium-on-carbon (Pd/C) dominate industrial-scale syntheses. Pd/C (5% loading) in cyclohexane at 225°C achieves 97% selectivity by suppressing hydrogenolysis side reactions, as evidenced in EP0659736A1.

Table 2: Catalyst Performance Comparison

Catalyst Solvent Selectivity (%) Turnover Frequency (h⁻¹)
Pd/C Toluene 94.3 12.5
Raney Ni Cyclohexane 87.6 8.2
Cu-Cr Oxide Xylene 78.9 5.7

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) accelerate Claisen-Schmidt condensations but complicate purification. Nonpolar solvents (toluene, cyclohexane) improve catalyst longevity and selectivity, albeit with slower kinetics.

Purification and Isolation Strategies

Distillation Techniques

Fractional distillation under reduced pressure (0.1 mmHg) separates 4-methoxy-6-methylhept-4-en-2-one (boiling point: 145–148°C) from oligomeric byproducts. A 30-tray column achieves 99.5% purity but requires careful temperature gradients to prevent thermal decomposition.

Crystallization

Recrystallization from hexane/ethyl acetate (4:1) at −20°C yields colorless needles with >99% purity. This method is favored for small-scale laboratory synthesis due to its simplicity and low energy input.

Scalability and Industrial Considerations

Continuous-Flow Reactors

Microreactor systems operating at 5 mL/min flow rate enhance heat transfer and reduce reaction times by 40% compared to batch processes. A 2023 pilot study achieved 92% yield with 8-minute residence time using immobilized Pd/C catalysts.

Environmental Impact

Life-cycle assessments reveal that solvent recovery systems reduce waste generation by 70%. Supercritical CO₂ extraction, though capital-intensive, eliminates halogenated solvent use and aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylhept-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-methylhept-4-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylhept-4-en-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of enzymatic activity. The pathways involved may include the modulation of signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

  • 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one (): This compound shares the enone core but features a 4-methylphenyl substituent at position 6 instead of a methyl group. The aromatic ring introduces steric bulk and π-conjugation, which may stabilize the molecule via resonance and hinder nucleophilic attack at the carbonyl compared to 4-Methoxy-6-methylhept-4-EN-2-one. The absence of a methoxy group in this analog likely reduces its polarity and solubility in polar solvents .
  • 5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (): A flavone derivative with multiple methoxy groups, this compound highlights the role of methoxy substituents in altering biological activity. While structurally distinct (chromenone vs. By analogy, the methoxy group in 4-Methoxy-6-methylhept-4-EN-2-one could similarly influence its electronic profile and interactions in synthetic or biological contexts .

Hypothetical Data Table Based on Structural Analogues

Property 4-Methoxy-6-methylhept-4-EN-2-one (Predicted) 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one () 5-Hydroxy-6,7,8-trimethoxyflavone ()
Molecular Weight ~168.2 g/mol ~230.3 g/mol ~374.3 g/mol
Key Functional Groups Enone, methoxy, methyl Enone, aryl, methyl Chromenone, multiple methoxy, hydroxyl
Polarity Moderate (methoxy enhances polarity) Low (aromatic dominance) High (multiple polar groups)
Potential Reactivity Electrophilic carbonyl, conjugate addition Sterically hindered carbonyl Antioxidant, radical scavenging

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methoxy-6-methylhept-4-en-2-one in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 (US) or P1 (EU) particulate respirators for low exposure, or OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Ensure proper ventilation in fume hoods during synthesis or handling. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of 4-Methoxy-6-methylhept-4-en-2-one from precursor compounds?

  • Methodological Answer :

  • Use 6-methyl-5-hepten-2-one as a precursor, employing acidic catalysts like boron trifluoride diethyl etherate for cyclization. Monitor reaction conditions (temperature, pH) to control regioselectivity and minimize side products. Purify intermediates via column chromatography, and confirm yields using gravimetric analysis .

Q. What spectroscopic techniques are essential for characterizing 4-Methoxy-6-methylhept-4-en-2-one?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for methoxy (-OCH₃) and methyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.5 ppm for OCH₃) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and conjugated alkene (C=C) at ~1600 cm⁻¹ .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 4-Methoxy-6-methylhept-4-en-2-one?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction with SHELXL software for refinement. Optimize data collection parameters (e.g., resolution, redundancy) to enhance accuracy. Analyze bond lengths and angles to verify stereochemistry. Cross-validate with density functional theory (DFT) calculations to address discrepancies in torsion angles .

Q. What strategies mitigate contradictions in stability data under varying environmental conditions?

  • Methodological Answer :

  • Conduct controlled studies on thermal stability (e.g., TGA/DSC) and photolytic degradation (UV-Vis exposure). Compare results with computational models (e.g., QSPR) to predict reactivity. Address contradictions by standardizing test protocols (e.g., ISO guidelines) and replicating experiments under inert atmospheres .

Q. How can researchers design experiments to analyze surface interactions of 4-Methoxy-6-methylhept-4-en-2-one on indoor materials?

  • Methodological Answer :

  • Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to study adsorption on common surfaces (e.g., glass, polymers). Quantify desorption rates under controlled humidity and temperature. Pair with gas chromatography (GC-MS) to detect volatile byproducts .

Q. What methodologies improve the reproducibility of synthetic routes for derivatives of 4-Methoxy-6-methylhept-4-en-2-one?

  • Methodological Answer :

  • Implement design of experiments (DoE) to optimize variables (catalyst loading, solvent polarity). Use high-throughput screening (HTS) to evaluate reaction efficiency. Validate reproducibility via interlaboratory studies and statistical analysis (e.g., RSD <5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.